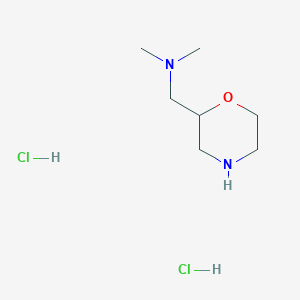

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride

説明

"N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride" is a chemical compound that has been studied for various applications, particularly in organic and medicinal chemistry. However, specific details on this compound under the exact name are limited.

Synthesis Analysis

The synthesis of related morpholine derivatives involves reactions under specific conditions. For instance, Singh et al. (2000) described the synthesis of morpholine derivatives by reacting 4-(2-chloroethyl)morpholine hydrochloride with generated ArTe− and Te2− under an N2 atmosphere, resulting in tellurated derivatives of morpholine (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Molecular Structure Analysis

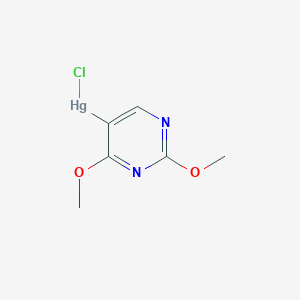

The molecular structure of morpholine derivatives is characterized by specific bonding and configurations. For example, in the study by Singh et al. (2000), the 1H- and 13C-NMR spectra of the synthesized compounds were used to determine the molecular structure, including the bond lengths and the geometry around the palladium and mercury atoms in the formed complexes (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to various products. For instance, the reaction of N-methylisatoic anhydride with 2-morpholinoethylamine demonstrated the formation of N-methyl-N′-(2-morpholinoethyl)anthranilamide, an intermediate in the synthesis of diazaphosphorinones, as reported by Borkenhagen et al. (1996) (Borkenhagen, Neda, Thönnessen, Jones, & Schmutzler, 1996).

Physical Properties Analysis

The physical properties, such as crystal structure and conformations, are crucial in understanding these compounds. Bakare et al. (2005) synthesized a compound where the morpholino ring adopted a chair conformation, indicating the importance of conformation in the compound's physical properties (Bakare, John, Butcher, & Zalkow, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding, are central to the function of morpholine derivatives. The synthesis and transformations of various morpholine derivatives, as explored by Zagorevskii et al. (1980), highlight the diverse chemical properties these compounds can exhibit, such as their ability to undergo rearrangement processes under the influence of nucleophilic reagents (Zagorevskii, Novikova, Kucherova, Silenko, Artemenko, & Rozenberg, 1980).

科学的研究の応用

Hemodynamic Profile and Cardiovascular Activity

The hemodynamic profile of certain morpholinyl-containing compounds, such as N-(2,5-dimethyl-1H-pyrrol-1-yl)6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), has been studied in conscious dogs. These compounds have been observed to induce a decrease in systemic arterial blood pressure by reducing total peripheral resistance. Additionally, they increase heart rate, cardiac output, cardiac work, and myocardial contractility due to a reflex increase in sympathetic drive evoked by the blood pressure fall. They also enhance coronary and renal blood flows for an extended period and are characterized by their ability to decrease pulmonary resistance. This suggests their potential application in managing cardiovascular conditions by acting as vasodilators primarily on systemic arterioles to produce arteriolar dilation, similar to the effects induced by hydralazine (Di Francesco et al., 1986).

Pharmacokinetics in Animal Models

The pharmacokinetics of MDL-899 have been explored in rats and dogs, revealing rapid absorption from the gastrointestinal tract with peak plasma levels achieved within 0.5-2 hours. The studies indicate rapid metabolic transformation of MDL-899, with significant first-pass effects noted in rats. The compound displays very low affinity for serum protein binding and exhibits large distribution volumes, suggesting its ability to rapidly enter tissue compartments. Elimination of the compound is primarily through the kidneys as metabolites, indicating the potential for renal considerations in its therapeutic use (Assandri et al., 1985).

Neuroprotective Potentials

Compounds such as Tetrahydro-N, N-dimethyl-2, 2-diphenyl-3-furanmethanamine hydrochloride (ANAVEX2-73) have been investigated for their anti-amnesic and neuroprotective potentials in various pharmacological and pathological amnesia models. ANAVEX2-73, which binds to muscarinic acetylcholine and sigma1 receptors with affinities in the low micromolar range, has shown efficacy in alleviating learning impairments induced by agents like scopolamine and dizocilpine. Moreover, its protective activity against oxidative stress in the hippocampus underscores its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease (Villard et al., 2011).

特性

IUPAC Name |

N,N-dimethyl-1-morpholin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7-5-8-3-4-10-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXLKNKRYBJJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCO1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562629 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride | |

CAS RN |

122894-40-0 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

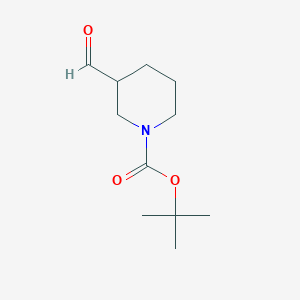

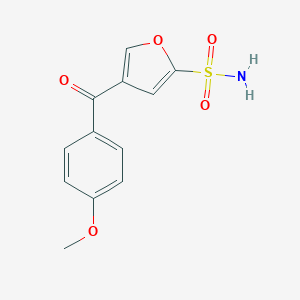

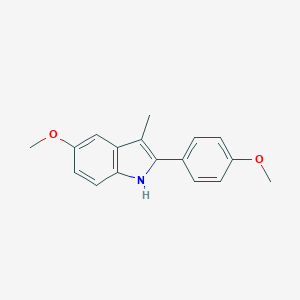

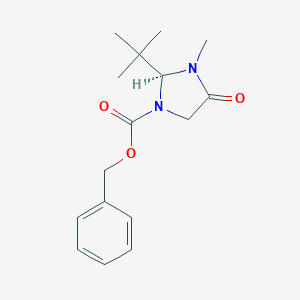

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)